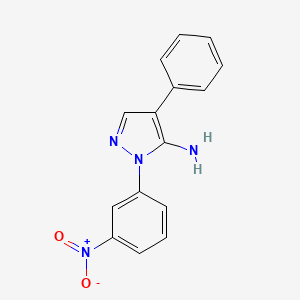

1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The molecule also has nitrophenyl and phenyl groups attached to it .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which the reactions are carried out. Unfortunately, specific reaction information for this compound was not found .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. These properties could include its molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Structural and Spectral Characteristics

The structural and spectral characteristics of conjugated pyrazoles, including 3-(p-N,N dimethyl aminophenyl)-5-phenyl-1H-pyrazole (DAPP) and 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP), have been investigated. These studies emphasize the influence of functional groups on tautomeric behavior and energy band gaps. Notably, functional groups significantly impact the formation of tautomers and the energy gap for NPP was experimentally found to be 3.79 eV. This research highlights the crucial role of functional groups in determining the structural and spectral properties of pyrazoles, with theoretical calculations aligning well with experimental data (Ibnaouf et al., 2019).

Crystal Structure and Spectroscopic Characterization

Research into the crystal structure and spectroscopic characterization of pyrazole derivatives, specifically 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, revealed a monoclinic crystal system with space group C2/c. The study involved characterizing synthesized compounds through NMR spectroscopy and analyzing intermolecular interactions using Hirshfeld surface studies. Additionally, the study explored the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies using density functional theory. This comprehensive analysis underscores the significance of crystal structure and spectroscopic characterization in understanding the properties of pyrazole derivatives (Kumar et al., 2022).

Spectroscopic and Quantum Chemical Calculations

The Co(II), Ni(II), and Cu(II) complexes of azo-aminopyrazole ligand underwent thorough investigation through spectroscopic and quantum chemical calculations. This study highlighted how the pyrazole ligand, 5-Methyl-4-(2-nitro-phenylazo)-2-phenyl-2H-pyrazol-3-ylamine (H2L), interacts with various metal ions, emphasizing the ligand's role as a mono-negatively bidentate ligand. The research provides valuable insights into the spectroscopic properties and quantum chemical calculations of metal complexes involving pyrazole derivatives, showcasing the intricate relationships between structure and function (Abdel-Ghani et al., 2015).

Mechanism of Action

Target of Action

The compound contains a pyrazole ring, which is a common moiety in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Safety and Hazards

properties

IUPAC Name |

2-(3-nitrophenyl)-4-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-15-14(11-5-2-1-3-6-11)10-17-18(15)12-7-4-8-13(9-12)19(20)21/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMCCQJAWHSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966291.png)

![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride](/img/structure/B2966300.png)

![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)